Bis(4-(phenanthren-9-yl)phenyl)amine
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Overview
Description
Bis(4-(phenanthren-9-yl)phenyl)amine is a chemical compound with the molecular formula C40H27N and a molecular weight of 521.66 g/mol . It is known for its unique structure, which includes phenanthrene and phenyl groups connected through an amine linkage. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(phenanthren-9-yl)phenyl)amine typically involves the reaction of phenanthrene derivatives with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed amination reactions, where the phenanthrene derivative is reacted with an aniline derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Bis(4-(phenanthren-9-yl)phenyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and phenanthrene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Bis(4-(phenanthren-9-yl)phenyl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of Bis(4-(phenanthren-9-yl)phenyl)amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bis(4-(biphenyl-4-yl)phenyl)amine: Similar structure but with biphenyl groups instead of phenanthrene.
Bis(4-(naphthalen-1-yl)phenyl)amine: Contains naphthalene groups instead of phenanthrene.
Bis(4-(anthracen-9-yl)phenyl)amine: Features anthracene groups in place of phenanthrene.
Uniqueness
Bis(4-(phenanthren-9-yl)phenyl)amine is unique due to the presence of phenanthrene groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications .
Properties
Molecular Formula |
C40H27N |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
4-phenanthren-9-yl-N-(4-phenanthren-9-ylphenyl)aniline |
InChI |
InChI=1S/C40H27N/c1-3-11-33-29(9-1)25-39(37-15-7-5-13-35(33)37)27-17-21-31(22-18-27)41-32-23-19-28(20-24-32)40-26-30-10-2-4-12-34(30)36-14-6-8-16-38(36)40/h1-26,41H |
InChI Key |
FZQNMYQSIKOIED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC7=CC=CC=C7C8=CC=CC=C86 |
Origin of Product |
United States |
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